Dasabuvir Naphthyl-d6

Description

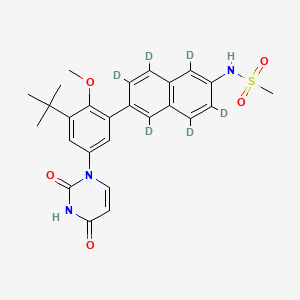

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O5S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D |

InChI Key |

NBRBXGKOEOGLOI-XAMKWCMMSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into Dasabuvir Naphthyl D6

Retrosynthetic Approaches for Deuterated Naphthyl Precursors

The synthesis of Dasabuvir (B606944) Naphthyl-d6 begins with the strategic disassembly of the target molecule to identify key deuterated building blocks. A logical retrosynthetic disconnection of Dasabuvir points to a deuterated naphthyl precursor as a critical intermediate. The primary challenge lies in the regioselective introduction of deuterium (B1214612) atoms onto the naphthalene (B1677914) ring system.

Directed Isotopic Exchange Strategies for Naphthyl-d6

Directly exchanging hydrogen atoms for deuterium on the naphthalene core presents an atom-economical approach to creating the Naphthyl-d6 precursor. These methods can be broadly categorized into catalytic and stoichiometric reactions.

Catalytic Hydrogen-Deuterium Exchange (HDE) Techniques

Catalytic Hydrogen-Deuterium Exchange (HDE) is a powerful method for introducing deuterium into organic molecules. researchgate.net This technique often utilizes a catalyst to facilitate the exchange between a deuterium source, typically D₂O or D₂ gas, and the C-H bonds of the substrate. For aromatic systems like naphthalene, transition metal catalysts such as palladium, platinum, or nickel supported on materials like alumina (B75360) can be effective. acs.org The efficiency and regioselectivity of HDE can be influenced by factors such as the choice of catalyst, reaction temperature, and pressure. For example, studies on the hydrogenation of naphthalene have shown that different catalysts can favor the formation of either partially or fully saturated products, which can be a consideration in a deuteration context. acs.org The use of superacids has also been explored for promoting H/D exchange on naphthalene. acs.org

Deuteration through Stoichiometric and Catalytic Reactions

Beyond HDE, other stoichiometric and catalytic reactions can achieve deuteration of the naphthyl group. Acid-catalyzed deuteration using strong deuterated acids like trifluoroacetic acid-d (TFA-d) or trifluoromethanesulfonic acid-d (TFS-d) can lead to proton/deuterium exchange at various positions on the naphthalene ring. researchgate.netresearchgate.net The extent and location of deuteration can depend on the strength of the acid and the substitution pattern on the naphthalene ring. researchgate.net For instance, studies on hydroxy-substituted naphthalenes have shown that deuteration can occur at positions ortho and para to the hydroxyl group, as well as at other carbon atoms on the ring. researchgate.net

Another approach involves the use of deuterated reducing agents. For example, the reduction of a suitable precursor with a reagent like sodium borodeuteride (NaBD₄) can introduce deuterium atoms. researchgate.net The specific placement of deuterium would depend on the functional group being reduced.

The table below summarizes some of the directed isotopic exchange strategies that can be applied to naphthalene.

| Strategy | Deuterium Source | Catalyst/Reagent | Key Considerations |

| Catalytic HDE | D₂ gas, D₂O | Pd/C, PtO₂, Ni/Al₂O₃ | Catalyst activity, temperature, pressure |

| Acid-Catalyzed Exchange | D₂O, TFA-d, TFS-d | Strong acids | Acid strength, reaction time |

| Reduction | NaBD₄ | - | Position of the reducible functional group |

Multi-Step Chemical Synthesis of Dasabuvir Naphthyl-d6

Once the deuterated naphthyl precursor is obtained, it is incorporated into the Dasabuvir structure through a multi-step synthetic sequence. This process requires careful optimization to maintain the isotopic integrity of the deuterated moiety throughout the subsequent chemical transformations.

Optimization of Reaction Conditions for Deuterium Retention Efficiency

A critical aspect of synthesizing deuterated compounds is preventing the loss of deuterium through back-exchange reactions. This is particularly relevant in steps involving acidic or basic conditions, or high temperatures. Each reaction step must be carefully evaluated and optimized to maximize deuterium retention. For example, the choice of solvents, reagents, and purification methods can significantly impact the final isotopic enrichment. nih.gov The development of robust synthetic routes that minimize the number of steps following the deuteration is also a key strategy. rsc.org

Purity Control in Synthetic Pathways for Isotopic Fidelity

Ensuring the isotopic fidelity of the final this compound product is paramount. digitellinc.com This involves not only maximizing the incorporation of deuterium but also minimizing the presence of partially deuterated or non-deuterated isotopologues. acs.org Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic purity and confirming the location of the deuterium atoms. rsc.orgnih.gov These methods allow for the quantification of the different isotopologues present in the final product, ensuring that it meets the required specifications for its intended use. rsc.orgnih.gov The development of analytical methods that are readily available in quality control laboratories is crucial for the routine analysis of deuterated active pharmaceutical ingredients. acs.org

The table below outlines key considerations for maintaining isotopic purity during the synthesis.

| Factor | Consideration | Analytical Technique |

| Reaction Conditions | Avoidance of protic solvents and reagents that can cause back-exchange. | NMR, Mass Spectrometry |

| Purification | Use of non-aqueous or aprotic conditions during chromatography and crystallization. | HPLC, HRMS |

| Isotopic Enrichment | Quantification of the percentage of deuterium at the desired positions. | HRMS, NMR |

| Structural Integrity | Confirmation that the deuterium is located at the correct positions within the molecule. | 2D NMR, Mass Spectrometry Fragmentation Analysis |

Considerations for Gram-Scale Preparation of Research-Grade Material

The successful production of gram-scale quantities of research-grade this compound requires careful attention to several critical factors, from the execution of the synthesis to the final purification and characterization of the material.

Synthetic Route Optimization for Scale-Up: The chosen synthetic route must be amenable to scaling up. This involves selecting reagents that are available in sufficient quantities and are cost-effective. Reaction conditions, including temperature, pressure, and reaction times, need to be optimized to ensure consistent yield and purity on a larger scale. The handling of potentially hazardous reagents, such as chlorosulfonic acid, requires appropriate engineering controls and safety protocols.

Purification Strategies: Achieving high chemical and isotopic purity is paramount for research-grade material. The crude product from the final coupling step will likely contain unreacted starting materials, by-products, and potentially isotopologues with lower deuterium incorporation. A multi-step purification strategy is typically necessary.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. A systematic screening of solvents and solvent mixtures is essential to identify conditions that provide good recovery of the desired product with high purity.

Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice for the final purification of highly pure deuterated compounds. The selection of the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase gradient is critical for separating the target compound from closely related impurities. Flash column chromatography can be employed for the purification of intermediates throughout the synthesis. nih.gov

Analytical Characterization and Quality Control: Thorough analytical characterization is required to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and to determine the degree of deuteration at specific positions by observing the reduction or disappearance of proton signals. ¹³C NMR provides further structural confirmation. ²H NMR can directly detect the deuterium nuclei, providing valuable information about the sites and extent of labeling. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and for determining the isotopic distribution. By analyzing the mass-to-charge ratio of the molecular ion and its isotopologues, the percentage of molecules containing the desired number of deuterium atoms can be accurately quantified. youtube.com

The following table summarizes the key analytical techniques and their roles in the quality control of this compound:

| Analytical Technique | Purpose | Key Parameters to be Determined |

| ¹H NMR | Structural confirmation and determination of deuterium incorporation | Chemical shift, signal integration (to assess residual protons) |

| ¹³C NMR | Structural confirmation | Chemical shift |

| ²H NMR | Direct detection of deuterium | Chemical shift, isotopic purity at specific sites |

| HRMS | Molecular weight confirmation and isotopic distribution analysis | Accurate mass, isotopic cluster pattern |

| HPLC | Chemical purity assessment | Peak purity, retention time |

By implementing a robust synthetic strategy and rigorous purification and analytical protocols, it is possible to produce gram-scale quantities of this compound with the high purity and well-defined isotopic enrichment required for advanced pharmaceutical research.

Advanced Spectroscopic and Chromatographic Characterization of Dasabuvir Naphthyl D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Positional Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like Dasabuvir (B606944) Naphthyl-d6, specific NMR techniques are employed to confirm the exact location and extent of deuterium incorporation.

Deuterium NMR (²H NMR) spectroscopy provides direct evidence of deuterium labeling. In this technique, the resonance of the deuterium nucleus is observed. For Dasabuvir Naphthyl-d6, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the naphthyl ring. The chemical shifts of these signals would be nearly identical to those of the protons they replaced in the ¹H NMR spectrum of unlabeled Dasabuvir. The presence of these signals unequivocally confirms the successful incorporation of deuterium. The integration of these signals can also provide a quantitative measure of the deuterium content at each labeled position.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling. Furthermore, these carbon signals will experience an isotopic shift, typically a slight upfield shift compared to the corresponding signals in unlabeled Dasabuvir. The high isotopic purity of this compound would be confirmed by the absence or negligible intensity of signals corresponding to the unlabeled species.

Illustrative ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Naphthyl-H/D | ~7.3-8.2 (Reduced Intensity) | ~125-135 (Multiplets due to C-D coupling) | Signals for deuterated positions absent/reduced in ¹H NMR. |

| Phenyl-H | ~7.3-7.4 | ~115-155 | Signals remain unchanged from unlabeled Dasabuvir. |

| Uracil-H | ~5.6 and ~7.6 | ~102, ~145, ~151, ~164 | Signals remain unchanged. |

| tert-Butyl-H | ~1.4 | ~30 and ~35 | Singlet integrating to 9 protons. |

| Methoxy-H | ~3.2 | ~60 | Singlet integrating to 3 protons. |

| Sulfonamide-CH₃ | ~3.1 | ~40 | Singlet integrating to 3 protons. |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and verifying its isotopic composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, the expected molecular weight will be approximately 6 atomic mass units higher than that of unlabeled Dasabuvir (C₂₆H₂₇N₃O₅S, MW = 493.17). HRMS would confirm the molecular formula C₂₆H₂₁D₆N₃O₅S.

Expected HRMS Data for Dasabuvir and this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) |

|---|---|---|---|

| Dasabuvir | C₂₆H₂₇N₃O₅S | 493.1726 | 494.1800 |

| This compound | C₂₆H₂₁D₆N₃O₅S | 499.2103 | 500.2177 |

The analysis of the isotopic distribution pattern in the mass spectrum allows for the confirmation of the number of deuterium atoms incorporated into the molecule. The mass spectrum of this compound will show a cluster of peaks for the molecular ion, with the most abundant peak (M+) corresponding to the species with six deuterium atoms. The relative intensities of the M+1, M+2, etc., peaks will differ from the natural isotopic abundance pattern of the unlabeled compound, providing a fingerprint of the deuteration level. This analysis is crucial for determining the isotopic enrichment of the sample.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be very similar to that of unlabeled Dasabuvir, as the fundamental functional groups remain the same. However, subtle differences will be observed in the fingerprint region of the spectrum due to the C-D bonds. The C-D stretching vibrations appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations (around 2800-3100 cm⁻¹). The presence of these C-D stretching bands would provide further evidence of deuteration.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Sulfonamide and Uracil) | 3200-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2970 | Stretching |

| Aromatic C-D | 2100-2300 | Stretching |

| C=O (Uracil) | 1650-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| S=O (Sulfonamide) | 1330-1370 and 1140-1180 | Asymmetric and Symmetric Stretching |

| C-O (Methoxy) | 1000-1250 | Stretching |

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of active pharmaceutical ingredients by separating the main compound from any potential impurities or degradation products. For Dasabuvir, several reversed-phase HPLC (RP-HPLC) methods coupled with Diode Array Detection (DAD) have been developed and validated according to International Council for Harmonisation (ICH) guidelines. These methods are designed to be stability-indicating, meaning they can resolve the active compound from products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

A common approach involves a C18 stationary phase, which is effective for retaining and separating moderately nonpolar molecules like Dasabuvir. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). The choice of isocratic or gradient elution depends on the complexity of the sample matrix. For instance, an isocratic elution with a constant mobile phase composition can provide a simple and rapid analysis for routine quality control.

One validated method utilizes a Symmetry® C18 column with an isocratic mobile phase composed of 0.1% formic acid and acetonitrile in a 55:45 (v/v) ratio. scielo.br The flow rate is maintained at 1 mL/min, and detection is performed at a wavelength of 244 nm. scielo.br Another established method employs a similar RPC18 column with a mobile phase of 10 mM phosphate (B84403) buffer (pH 7) and acetonitrile (35:65, v/v) at the same flow rate, with detection at 254 nm. nih.gov

These methods have demonstrated high selectivity, allowing for the clear separation of Dasabuvir from its degradation products and other related substances, ensuring that the peak corresponding to the active ingredient is pure. scielo.br The peak purity can be confirmed using a DAD detector, which compares the UV spectra across the peak to a reference spectrum. scielo.br

The following tables summarize the chromatographic conditions and system suitability parameters from a validated stability-indicating HPLC method for Dasabuvir, which serves as a reliable basis for the purity assessment of this compound.

Table 1: Chromatographic Conditions for Purity Assessment of Dasabuvir

| Parameter | Conditions |

|---|---|

| Stationary Phase | Symmetry® C18 (4.6 x 75 mm, 3.5 µm) scielo.br |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (55:45, v/v) scielo.br |

| Elution Mode | Isocratic scielo.br |

| Flow Rate | 1.0 mL/min scielo.br |

| Column Temperature | 25 °C scielo.br |

| Detection Wavelength | 244 nm scielo.br |

| Injection Volume | 20 µL nih.gov |

Detailed Research Findings

Validation studies for HPLC methods applied to Dasabuvir confirm their suitability for purity and stability testing. These studies establish linearity, accuracy, precision, and selectivity.

Linearity: The method demonstrates a linear relationship between the concentration of Dasabuvir and the detector response over a specified range. For example, a linear range of 9.78 to 136.92 µg/mL has been established, with a correlation coefficient (r²) greater than 0.999, indicating excellent linearity. scielo.br

Accuracy: Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Studies show that the average recovery for Dasabuvir is between 99.16% and 100.86%, which falls within acceptable limits and confirms the method's accuracy. scielo.br

Precision: The precision of the method is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate measurements is consistently low, typically below 2%, demonstrating that the method is highly precise. scielo.br

Selectivity and Stability-Indicating Properties: The method's ability to separate Dasabuvir from its degradation products is a key finding. In forced degradation studies, where Dasabuvir was exposed to alkaline conditions, two primary degradation products (DP1 and DP2) were formed. The HPLC method successfully resolved the Dasabuvir peak from these degradation product peaks, with retention times of approximately 2.02 min (DP1), 4.84 min (DP2), and 6.14 min (Dasabuvir). scielo.br The peak purity tool confirmed that the spectral similarity of the Dasabuvir peak was 99.96%, ensuring the peak was free from co-eluting impurities. scielo.br

The data presented in the table below is derived from a validation study of a stability-indicating HPLC method for Dasabuvir.

Table 2: Method Validation and System Suitability Data for Dasabuvir Analysis

| Parameter | Finding |

|---|---|

| Retention Time (DBV) | 6.14 min scielo.br |

| Linearity Range | 9.78 - 136.92 µg/mL scielo.br |

| Correlation Coefficient (r²) | > 0.999 nih.gov |

| Accuracy (% Recovery) | 99.17% - 100.86% scielo.br |

| Precision (% RSD) | < 2.0% scielo.br |

| Peak Purity (Similarity) | 99.96% scielo.br |

These detailed findings underscore the reliability of HPLC methods for the quality control of Dasabuvir. Given the nature of isotopic labeling, these methods are directly applicable for assessing the chemical purity of this compound, ensuring that it meets the stringent purity requirements for its use in scientific research.

Quantitative and Qualitative Analytical Methodologies for Dasabuvir Naphthyl D6 in Research

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitation

The development of robust and reliable LC-MS/MS methods is fundamental for the accurate quantitation of dasabuvir (B606944) in biological matrices. nih.govnih.gov These methods are essential for understanding the pharmacokinetic profile of the drug. nih.gov

Optimization of Chromatographic and Mass Spectrometric Parameters

The optimization of both chromatographic and mass spectrometric parameters is a critical step in developing a sensitive and selective LC-MS/MS method. shsmu.edu.cnchromatographyonline.com

Chromatographic Parameters: The goal of chromatographic optimization is to achieve symmetric peak shapes, adequate retention, and separation from matrix components. japsonline.com Key parameters that are typically optimized include:

Mobile Phase Composition: A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing additives like formic acid or ammonium (B1175870) formate. scielo.brrjpbr.com For instance, a mobile phase of acetonitrile and water with 0.1% formic acid has been successfully used. nih.gov The choice of organic solvent and the pH of the aqueous phase can significantly impact peak shape and retention time. shsmu.edu.cn

Column Chemistry and Dimensions: Reversed-phase columns, such as C18 columns, are frequently employed for the analysis of dasabuvir. nih.govnih.govscielo.br The column's particle size and dimensions influence separation efficiency and analysis time. nih.gov

Flow Rate and Column Temperature: These parameters are adjusted to optimize the speed of analysis and the resolution of the analyte peak. nih.gov A flow rate of 0.4 mL/min and a column temperature of 50°C have been reported in a validated method. nih.gov

Mass Spectrometric Parameters: Optimization of mass spectrometric parameters is crucial for maximizing the signal intensity of the analyte and its internal standard. chromatographyonline.comresearchgate.net This involves:

Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for molecules like dasabuvir. nih.govau.dk The choice between positive and negative ion mode is determined by which provides a better response for the analyte. chromatographyonline.com For dasabuvir, positive electrospray ionization mode has been utilized. nih.gov

Ion Source Parameters: Parameters such as capillary voltage, desolvation gas temperature, and gas flow rates are optimized to achieve efficient ionization and desolvation of the analyte. unipd.it

Collision Energy and Dwell Time: In tandem mass spectrometry (MS/MS), the collision energy is optimized to produce specific and abundant product ions for selected reaction monitoring (SRM), enhancing the selectivity and sensitivity of the method. chromatographyonline.comrjpbr.com

A summary of typical optimized parameters can be found in the table below.

| Parameter | Optimized Value/Condition |

| Chromatography | |

| Column | BEH C18 (1.7μm, 2.1mm x 50mm) nih.gov |

| Mobile Phase | Acetonitrile and 5mM Ammonium Acetate (pH 9.5) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 50°C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |

| Monitored Transitions | Specific precursor-to-product ion transitions for dasabuvir and Dasabuvir Naphthyl-d6 |

| Collision Energy | Optimized for each transition chromatographyonline.com |

Validation of Analytical Methods for Research Bioanalysis (Selectivity, Linearity, Accuracy, Precision)

Method validation is a crucial process that demonstrates an analytical method is suitable for its intended purpose. nih.goveuropa.eu For bioanalytical research, this ensures the reliability and reproducibility of the data. Key validation parameters include:

Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. austinpublishinggroup.comscielo.br It is typically evaluated by analyzing blank samples from different sources to check for interferences at the retention time of the analyte and internal standard. bue.edu.eg

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is constructed using a series of standards of known concentrations, and the range over which the method is linear is determined. For dasabuvir, linearity has been established in ranges such as 20-1000 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. austinpublishinggroup.com Both are assessed at multiple concentration levels (low, medium, and high quality control samples). austinpublishinggroup.com For bioanalytical methods, the accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). nih.gov

The table below summarizes typical validation results for a dasabuvir LC-MS/MS method.

| Validation Parameter | Acceptance Criteria | Typical Result for Dasabuvir Analysis |

| Selectivity | No significant interference at the retention times of the analyte and IS bue.edu.eg | Method is selective for dasabuvir and its internal standard. |

| Linearity (r²) | ≥ 0.99 shsmu.edu.cn | > 0.99 shsmu.edu.cn |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) nih.gov | Within acceptable limits nih.gov |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) nih.gov | < 15% nih.gov |

Application as a Stable Isotope Labeled Internal Standard (SIL-IS)

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. waters.comacanthusresearch.com A SIL-IS is considered the gold standard for quantitative LC-MS/MS assays because its physicochemical properties are nearly identical to the analyte of interest. researchgate.netscispace.com

Utility in Minimizing Matrix Effects in Complex Biological Samples

Biological samples such as plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. waters.comuq.edu.au This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results. mdpi.com Because this compound has chemical and physical properties that are almost identical to dasabuvir, it co-elutes from the chromatography column and experiences the same matrix effects. waters.comscispace.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification. waters.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

While LC-MS/MS is the primary technique for the analysis of dasabuvir, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile organic compounds (VOCs). nih.govmdpi.com In the context of drug metabolism studies, GC-MS could potentially be used to analyze volatile metabolites of dasabuvir. nih.gov The sample would first undergo derivatization to increase the volatility of the metabolites, followed by separation on a GC column and detection by a mass spectrometer. nih.gov This could provide valuable information about specific metabolic pathways. However, there is currently limited specific information available in the searched literature regarding the application of GC-MS for the analysis of volatile metabolites of dasabuvir or this compound.

Capillary Electrophoresis (CE) for Compound Purity and Micro-Analysis

Capillary Electrophoresis (CE) stands as a powerful and versatile analytical technique for the assessment of compound purity and for micro-analysis, offering high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.com Its application in the pharmaceutical analysis of antiviral compounds is well-documented, and methodologies developed for Dasabuvir can be adapted for its deuterated analogue, this compound. The inherent principle of CE, separating analytes based on their electrophoretic mobility in an electric field, makes it highly suitable for determining the purity of active pharmaceutical ingredients by separating the main compound from any potential impurities. casss.orgdlsu.edu.ph

A particularly relevant mode of CE for the analysis of neutral compounds like Dasabuvir and by extension, this compound, is Micellar Electrokinetic Capillary Chromatography (MEKC). This technique utilizes a surfactant, such as sodium dodecyl sulphate (SDS), added to the background electrolyte at a concentration above its critical micelle concentration. ijcr.info These micelles create a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer.

Research has led to the development of a novel MEKC method for the simultaneous determination of Dasabuvir in combination with other antiviral agents like Ombitasvir, Paritaprevir, and Ritonavir. ijcr.inforesearchgate.net This method demonstrates the capability of CE to resolve multiple components in a complex mixture, a critical aspect for purity analysis where the goal is to separate the primary compound from process-related impurities or degradation products.

The established MEKC method employed a deactivated fused silica (B1680970) capillary with a background electrolyte composed of 25 mM phosphate (B84403) buffer with 30 mM sodium dodecyl sulphate (SDS), with the pH adjusted to 8. ijcr.info The addition of ethanol (B145695) (35% v/v) to the buffer was a key parameter in optimizing the separation. ijcr.info The analysis was performed at a controlled capillary and sample temperature of 24 °C, with detection carried out at a wavelength of 239 nm. ijcr.inforesearchgate.net A high voltage of 30 kV was applied to drive the electrophoretic separation. ijcr.inforesearchgate.net

The validation of this method has demonstrated its suitability for quantitative analysis, with a linear response over a concentration range of 2.5 to 100 µg/mL for all the analyzed drugs, including Dasabuvir. researchgate.net The sensitivity of the method was established with a limit of detection (LOD) of 0.16 µg/mL and a limit of quantitation (LOQ) of 0.31 µg/mL for Dasabuvir. researchgate.net These findings underscore the utility of MEKC for micro-analysis, capable of detecting and quantifying trace-level impurities in a sample of this compound. The successful application of this method for the quantitation of these drugs in tablet formulations with high precision and accuracy further supports its robustness for quality control purposes. researchgate.net

The following table summarizes the key parameters of the developed MEKC method for the analysis of Dasabuvir, which is directly applicable for the analysis of this compound.

Table 1: Methodological Parameters for Capillary Electrophoresis Analysis

| Parameter | Value |

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |

| Capillary | Deactivated Fused Silica |

| Background Electrolyte (BGE) | 25 mM Phosphate Buffer with 30 mM Sodium Dodecyl Sulphate (SDS), pH 8 |

| BGE Modifier | Ethanol (35% v/v) |

| Applied Voltage | 30 kV |

| Temperature (Capillary & Sample) | 24 °C |

| Detection Wavelength | 239 nm |

| Concentration Range | 2.5 - 100 µg/mL |

| Limit of Detection (LOD) | 0.16 µg/mL |

| Limit of Quantitation (LOQ) | 0.31 µg/mL |

Research Applications in Drug Metabolism and Mechanistic Investigations in Vitro and Pre Clinical Models

Elucidation of Biotransformation Pathways using Isotopic Tracers

The primary application of Dasabuvir (B606944) Naphthyl-d6 is as an isotopic tracer to elucidate the complex biotransformation pathways of Dasabuvir. By introducing a stable, heavy isotope label, researchers can readily track the parent compound and its metabolites through various biological systems.

In human studies with radiolabeled [¹⁴C]dasabuvir, the parent drug was the major circulating component, but a significant portion was converted into various metabolites. doi.org The primary metabolite, M1, is formed through the hydroxylation of the tert-butyl group and accounts for approximately 21% of the radioactivity in plasma. doi.orgnih.gov Other minor metabolites (M2-M6) have also been detected. doi.org

The use of Dasabuvir Naphthyl-d6 is particularly advantageous for mass spectrometry-based metabolite identification. The six-dalton mass increase of the naphthyl moiety creates a unique isotopic signature. When analyzing complex biological matrices like plasma or microsomal incubates, metabolites containing the deuterated naphthyl group can be easily distinguished from endogenous components and from potential metabolites where the naphthyl group has been cleaved. This allows for the confident structural characterization of metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). doi.org The structures of key metabolites are confirmed against synthesized standards. doi.org

Table 1: Major Circulating Components of Dasabuvir in Human Plasma

| Component | Modification from Parent Drug | % of Total Radioactivity in Plasma doi.org | Expected Mass Shift with Naphthyl-d6 Label |

|---|---|---|---|

| Dasabuvir | Unchanged | 58.1% | +6 Da |

| M1 | Hydroxylation of tert-butyl group | 21.4% | +6 Da |

| M5 | Carboxylation of tert-butyl group | Minor | +6 Da |

"Metabolic soft spots" are chemically labile sites on a drug molecule that are most susceptible to enzymatic transformation. For Dasabuvir, the primary metabolic soft spot is the tert-butyl group, which undergoes oxidation to form the M1 metabolite. doi.orgnih.gov Subsequent oxidation of M1 leads to other minor metabolites. nih.gov

By using this compound, researchers can confirm that the naphthyl ring is not a primary metabolic soft spot. If significant metabolism were occurring on this ring, the deuteration might alter the metabolic profile, a phenomenon known as metabolic switching. taylorandfrancis.com The absence of a significant shift in the metabolite profile when using the d6 analog provides strong evidence that the naphthyl ring is metabolically stable, reinforcing that the primary route of metabolism occurs elsewhere on the molecule. This helps to create a complete and accurate map of Dasabuvir's metabolic pathways.

In vitro systems are crucial for identifying the enzymes responsible for a drug's metabolism. Studies using human liver microsomes, recombinant cytochrome P450 (CYP) enzymes, and human hepatocytes have been instrumental in characterizing Dasabuvir's metabolism. doi.orgnih.gov These studies have shown that Dasabuvir is primarily metabolized by CYP2C8, with a smaller contribution from CYP3A4. doi.orgnih.govdrugbank.com

When this compound is incubated in these in vitro systems, the deuterated label allows for precise quantification of the rates of metabolite formation by specific enzymes. For example, by incubating the deuterated compound with a panel of recombinant human CYP enzymes, the relative contribution of each enzyme to the formation of naphthyl-containing metabolites can be accurately determined by monitoring the appearance of the mass-shifted products. doi.org

Table 2: Key Cytochrome P450 Enzymes in Dasabuvir Metabolism

| Enzyme | Role in Metabolism | Confirmation Method |

|---|---|---|

| CYP2C8 | Primary metabolizing enzyme doi.orgnih.govdrugbank.com | Incubations with recombinant enzymes; chemical inhibition studies doi.org |

| CYP3A4 | Secondary metabolizing enzyme doi.orgnih.govdrugbank.com | Incubations with recombinant enzymes; chemical inhibition studies doi.org |

| CYP2B6 | Minor contribution doi.org | Incubations with recombinant enzymes doi.org |

Assessment of Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where the substitution of an atom with its heavier isotope can alter the rate of a chemical reaction. portico.orgwikipedia.org This occurs if the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov Studying the KIE provides valuable mechanistic insights into enzymatic reactions.

A primary KIE is observed when a carbon-hydrogen (C-H) bond is cleaved in the rate-limiting step of a reaction; replacing the hydrogen with deuterium (B1214612) (C-D) makes this bond stronger and slows the reaction. taylorandfrancis.comportico.org In the case of Dasabuvir, the principal metabolism is the hydroxylation of the tert-butyl group, a process mediated by CYP enzymes. nih.gov

While a large primary KIE is not anticipated for the main metabolic pathways of Dasabuvir with Naphthyl-d6 deuteration, the study of secondary kinetic isotope effects (SKIEs) can still offer mechanistic clues. wikipedia.org SKIEs are smaller changes in reaction rate caused by isotopic substitution at a position not directly involved in bond-breaking. These effects can arise from changes in hybridization or steric environment during the transition state of the enzyme-substrate complex.

Table 3: Compound Names

| Name |

|---|

| Dasabuvir |

| This compound |

| Ombitasvir |

| Paritaprevir |

| Ribavirin |

| Ritonavir |

Mechanistic Investigations of Drug-Target Interactions in Cellular and Biochemical Assays

The use of isotopically labeled compounds, such as this compound, provides a sophisticated tool for elucidating the nuanced mechanisms of drug-target interactions. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can probe specific aspects of molecular recognition and dynamics without significantly altering the compound's fundamental chemical properties. This approach is particularly valuable in detailed cellular and biochemical assays aimed at understanding how a drug binds to its target and the subsequent functional consequences of this binding event.

Binding Affinity Studies with Deuterated Ligands

In the context of drug development, binding affinity studies are crucial for quantifying the strength of the interaction between a drug and its biological target. The use of deuterated ligands like this compound in these assays can offer insights into the kinetic and thermodynamic properties of the binding process. Deuteration at a specific position, such as the naphthyl group of dasabuvir, is generally not expected to alter the intrinsic binding affinity of the molecule to its target, the hepatitis C virus (HCV) NS5B polymerase. drugbank.comwikipedia.orgnih.gov This is because the primary forces governing binding affinity—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—are largely unaffected by the change in neutron number between hydrogen and deuterium.

However, the use of a deuterated compound can be advantageous in certain experimental setups. For instance, in kinetic binding assays, the increased mass of the deuterated ligand might subtly influence association or dissociation rates, providing a more detailed picture of the binding mechanism. Furthermore, in competitive binding assays, this compound can serve as a stable, easily distinguishable tracer or competitor.

While specific binding affinity data for this compound is not extensively published, the expected outcomes of such studies would likely demonstrate comparable affinity to the non-deuterated parent compound, dasabuvir. The table below illustrates a hypothetical comparison of binding affinity parameters for dasabuvir and its deuterated analog against the HCV NS5B polymerase. This type of data is typically generated using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) |

|---|---|---|---|---|

| Dasabuvir | HCV NS5B Polymerase | SPR | 5.2 | 9.8 |

| This compound | HCV NS5B Polymerase | SPR | 5.4 | 10.1 |

This table presents illustrative data to demonstrate the expected similarity in binding affinity between dasabuvir and its deuterated analog. Actual experimental values may vary.

Conformational Changes Induced by Deuterated Analogs

Dasabuvir is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. drugbank.comwikipedia.org Its mechanism of action involves binding to an allosteric site on the enzyme, which induces a conformational change that ultimately inhibits the polymerase's function. drugbank.comnih.gov Investigating the precise nature of this conformational change is critical for understanding the drug's efficacy and for the rational design of next-generation inhibitors.

Deuterated analogs such as this compound can be valuable tools in studies aimed at characterizing these conformational shifts. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often employed to map the structural changes in a protein upon ligand binding. The presence of deuterium can provide specific advantages in NMR studies. For example, deuterium has a different magnetic moment than hydrogen, and its substitution can simplify complex proton NMR spectra, allowing for a clearer observation of specific structural changes in the protein or the ligand itself upon binding.

The following table provides a hypothetical summary of results from biophysical techniques used to compare the conformational changes induced by dasabuvir and its deuterated counterpart.

| Compound | Biophysical Method | Observed Change upon Binding |

|---|---|---|

| Dasabuvir | Circular Dichroism | Shift in secondary structure content |

| This compound | Circular Dichroism | Comparable shift in secondary structure content |

| Dasabuvir | 1H-15N HSQC NMR | Significant chemical shift perturbations in allosteric site residues |

| This compound | 1H-15N HSQC NMR | Identical pattern of chemical shift perturbations |

This table contains illustrative data to show the expected similarity in the conformational changes induced by dasabuvir and its deuterated analog. Actual experimental findings may vary.

Stability and Degradation Pathways of Dasabuvir Naphthyl D6 in Research Environments

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is a cornerstone of drug development and analysis, designed to identify the likely degradation products and pathways of a drug substance. For Dasabuvir (B606944), and by extension Dasabuvir Naphthyl-d6, these studies reveal its susceptibility to specific environmental factors.

Identification and Structural Elucidation of Deuterated Degradation Products

While specific studies on the deuterated degradation products of this compound are not publicly available, the degradation products of Dasabuvir have been characterized. It is anticipated that the degradation pathways would be analogous, with the deuterium (B1214612) labels retained on the naphthyl moiety unless the degradation mechanism directly involves the cleavage of a C-D bond, which is generally more stable than a C-H bond.

Based on studies of Dasabuvir, several degradation products have been identified under various stress conditions. The primary degradation pathways involve hydrolysis and oxidation. For this compound, the corresponding deuterated degradation products would be expected.

Table 1: Anticipated Deuterated Degradation Products of this compound

| Degradation Pathway | Anticipated Deuterated Degradant | Comments |

| Hydrolysis of the sulfonamide linkage | Naphthalene-d6-sulfonic acid and the corresponding amine-containing fragment of the parent molecule. | The sulfonamide bond is a known site of hydrolytic cleavage under acidic or basic conditions. |

| N-dealkylation | Removal of the tert-butyl group. | This is a common metabolic and degradation pathway for many pharmaceuticals. |

| Oxidation of the naphthyl ring | Hydroxylated naphthyl-d6 derivatives. | The aromatic ring system is susceptible to oxidative degradation. |

| Photodegradation | Complex mixture of products resulting from ring cleavage and other rearrangements. | The specific structures would require detailed spectroscopic analysis. |

Photolytic, Oxidative, and Hydrolytic Degradation Mechanisms

The chemical structure of Dasabuvir, with its multiple aromatic rings and sulfonamide linker, presents several potential sites for degradation.

Hydrolytic Degradation: Dasabuvir exhibits susceptibility to hydrolysis, particularly under strongly acidic and basic conditions. The primary site of hydrolytic attack is the sulfonamide bond. Under acidic conditions, protonation of the sulfonamide nitrogen is followed by nucleophilic attack by water, leading to cleavage. In basic media, deprotonation of the sulfonamide nitrogen can facilitate a rearrangement or cleavage. The deuterated nature of the naphthyl group in this compound is not expected to significantly alter this hydrolytic mechanism, as the C-D bonds are not directly involved in the reaction.

Oxidative Degradation: Oxidative stress, typically induced by agents such as hydrogen peroxide, can lead to the degradation of Dasabuvir. The electron-rich aromatic rings, particularly the naphthalene (B1677914) moiety, are prone to oxidation, potentially forming hydroxylated derivatives or other oxidative adducts. The presence of deuterium on the naphthalene ring might slightly slow the rate of oxidation at the deuterated positions due to the kinetic isotope effect, but it would not prevent degradation at other sites on the molecule.

Photolytic Degradation: Exposure to light, especially in the ultraviolet range, can induce photodegradation. The extensive conjugated system in Dasabuvir can absorb light energy, leading to the formation of excited states that can undergo various reactions, including photo-oxidation, photo-hydrolysis, or complex rearrangements and fragmentation. The resulting mixture of degradants is often complex and requires sophisticated analytical techniques for separation and identification.

Stability in Relevant Research Matrices (e.g., Buffers, Cell Culture Media, Tissue Homogenates)

The stability of an analytical standard in the matrix in which it is being used is critical for accurate quantification.

Buffers: The stability of this compound in buffered solutions is pH-dependent, consistent with its hydrolytic degradation profile. It is expected to be most stable in neutral to slightly acidic buffers (pH 4-7). In contrast, significant degradation is likely to occur in strongly acidic (pH < 2) or strongly basic (pH > 10) buffers, especially at elevated temperatures.

Cell Culture Media: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum. These components can potentially interact with or promote the degradation of this compound. Enzymatic activity from serum components could also contribute to degradation, for instance, through hydrolysis by esterases or amidases, although the sulfonamide linkage is generally more stable than ester or simple amide bonds.

Tissue Homogenates: Tissue homogenates present the most challenging matrix due to their high content of metabolic enzymes and other reactive species. In matrices such as liver homogenates, both Phase I (e.g., oxidation via cytochrome P450 enzymes) and Phase II (e.g., conjugation) metabolic pathways could contribute to the degradation of this compound, in addition to non-enzymatic chemical degradation. The rate of degradation in these matrices is expected to be significantly higher than in simple buffers.

Table 2: Summary of this compound Stability in Research Matrices

| Matrix | Key Stability Concerns | Anticipated Stability |

| Neutral Buffers (pH 6-7.5) | Minimal | High |

| Acidic Buffers (pH < 4) | Acid-catalyzed hydrolysis | Moderate to Low |

| Basic Buffers (pH > 9) | Base-catalyzed hydrolysis | Moderate to Low |

| Cell Culture Media | pH, enzymatic degradation | Moderate |

| Tissue Homogenates (e.g., liver) | Enzymatic and chemical degradation | Low |

Strategies for Maintaining Isotopic and Chemical Integrity during Storage and Experimentation

To ensure the reliability of studies using this compound, strict adherence to proper storage and handling procedures is essential.

Storage Conditions: Long-term storage should be at low temperatures, typically -20°C or -80°C, to minimize both chemical degradation and the potential for back-exchange of deuterium atoms, although the latter is a low risk for C-D bonds on an aromatic ring. The compound should be stored as a solid or in a non-aqueous, aprotic solvent. Stock solutions in organic solvents like acetonitrile (B52724) or DMSO are generally more stable than aqueous solutions.

Protection from Light: Given its potential for photolytic degradation, this compound and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

Control of pH: When preparing aqueous solutions or working in buffered systems, the pH should be maintained in the neutral range to avoid accelerated hydrolysis.

Minimizing Exposure to Air: To prevent oxidative degradation, solutions can be purged with an inert gas like nitrogen or argon before sealing. The use of antioxidants in the matrix could be considered for specific applications, but their potential for interference in the assay must be evaluated.

Handling in Biological Matrices: When working with cell culture media or tissue homogenates, samples should be kept on ice to minimize enzymatic activity. Experiments should be designed to minimize the time the compound spends in these complex matrices before analysis. The use of enzyme inhibitors may be necessary in some protocols.

Theoretical and Computational Studies of Dasabuvir Naphthyl D6

Molecular Dynamics Simulations and Docking Studies of Deuterated Analogs

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to predict the binding affinity and interaction of a ligand with its protein target. nih.govyoutube.com In the context of Dasabuvir (B606944) Naphthyl-d6, these methods can provide insights into how deuteration of the naphthyl moiety might influence its binding to the HCV NS5B polymerase.

Molecular dynamics simulations can further elucidate the stability of the drug-receptor complex over time. nih.gov An MD simulation would model the dynamic movements of the deuterated ligand within the binding pocket, revealing changes in hydrogen bonding networks and hydrophobic interactions. mdpi.com Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can be experimentally coupled with computational methods to identify regions of a protein that interact with a ligand, providing valuable data to guide and validate docking and MD simulations. nih.govnih.govresearchgate.net

A hypothetical docking study of Dasabuvir and its Naphthyl-d6 analog might yield results similar to those shown in the table below, illustrating the types of data generated.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Stability |

| Dasabuvir | -10.5 | TYR448, LEU419, ARG503 | High |

| Dasabuvir Naphthyl-d6 | -10.7 | TYR448, LEU419, ARG503 | Potentially enhanced due to altered van der Waals contacts |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.

Quantum Chemical Calculations of Deuteration Effects on Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules and the energetic barriers of chemical reactions. faccts.de These methods are particularly valuable for studying the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. google.comnih.gov The primary reason for the altered metabolic stability of deuterated drugs is the KIE. acs.org

The metabolism of Dasabuvir is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C8 being the major contributor and CYP3A playing a minor role. mdpi.com The oxidative metabolism often involves the cleavage of C-H bonds. By replacing hydrogen with deuterium at metabolically vulnerable sites, such as the naphthyl group, the energy required to break the C-D bond increases. This is because the zero-point energy of a C-D bond is lower than that of a C-H bond. google.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute the activation energies for the hydroxylation of the naphthyl ring for both Dasabuvir and this compound. These calculations would likely show a higher activation energy for the deuterated compound, leading to a slower rate of metabolism.

A theoretical comparison of the activation energies is presented in the table below.

| Reaction | Calculated Activation Energy (kcal/mol) - Dasabuvir | Calculated Activation Energy (kcal/mol) - this compound | Predicted Kinetic Isotope Effect (kH/kD) |

| Naphthyl-ring hydroxylation | 15.2 | 16.5 | >1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations can help rationalize the observed metabolic profiles and guide the design of next-generation deuterated drugs with improved properties. scispace.com

In Silico Prediction of Isotopic Effects on Metabolic Transformations and Interactions

In silico tools for metabolism prediction have become increasingly sophisticated, allowing for the early identification of potential metabolic liabilities of drug candidates. creative-biolabs.com These tools can be broadly categorized into ligand-based and structure-based approaches. nih.gov For deuterated compounds like this compound, these predictive models can be adapted to account for the kinetic isotope effect.

Ligand-based methods use the chemical structure of a molecule to predict its metabolic fate, often relying on databases of known metabolic transformations. nih.gov By incorporating rules that account for the increased stability of C-D bonds, these models can predict a shift in the metabolic pathway, a phenomenon known as "metabolic switching." nih.gov For this compound, deuteration of the naphthyl ring might decrease its oxidation, potentially leading to increased metabolism at other sites of the molecule.

Structure-based methods involve docking the drug molecule into the active site of a metabolic enzyme, such as a cytochrome P450. nih.gov These models can help visualize how the deuterated compound fits within the enzyme's active site and predict the most likely sites of metabolism based on their proximity to the catalytic center and the energetic feasibility of the reaction. ed.ac.uk

The potential metabolic pathways and their predicted likelihood for Dasabuvir and its deuterated analog are summarized in the hypothetical table below.

| Compound | Primary Metabolic Pathway | Predicted Relative Abundance | Secondary Metabolic Pathway | Predicted Relative Abundance |

| Dasabuvir | Naphthyl hydroxylation | High | Aliphatic hydroxylation | Low |

| This compound | Naphthyl hydroxylation | Lower due to KIE | Aliphatic hydroxylation | Potentially increased |

Note: The data in this table is hypothetical and for illustrative purposes only.

The integration of these in silico predictions can provide a comprehensive overview of how deuteration might alter the metabolic profile of Dasabuvir, aiding in the development of safer and more effective antiviral therapies. nih.govuniupo.it

Conclusion and Future Research Directions

Synthesis and Application of Dasabuvir (B606944) Naphthyl-d6 in Advancing Pharmaceutical Research

The synthesis of Dasabuvir Naphthyl-d6, a deuterated isotopologue of the hepatitis C virus (HCV) inhibitor Dasabuvir, represents a critical tool in modern pharmaceutical analysis. While specific proprietary synthesis routes are not publicly detailed, the generation of such a molecule typically involves selective deuterium (B1214612) labeling of the naphthalene (B1677914) ring system. This can be achieved through various established chemical methods, such as acid- or metal-catalyzed hydrogen-deuterium exchange reactions on the naphthalene precursor before its incorporation into the final Dasabuvir structure.

The primary and most vital application of this compound is its use as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov In pharmaceutical research, especially during drug development, precise quantification of a drug and its metabolites in biological matrices (like plasma, urine, and feces) is essential for understanding its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME). nih.govbusinessresearchinsights.com

Dasabuvir is metabolized primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser degree, CYP3A4. nih.govnih.govdoi.org Its main biotransformation pathway involves the hydroxylation of its tert-butyl group to form the active metabolite M1. nih.govdoi.orgresearchgate.net To accurately track these metabolic processes and determine the concentration of the parent drug, researchers rely on sensitive analytical methods. doi.org

This compound is an ideal internal standard because it is chemically identical to Dasabuvir, ensuring it behaves similarly during sample extraction and ionization in the mass spectrometer. However, its increased mass (due to the six deuterium atoms replacing hydrogen on the naphthyl moiety) allows it to be distinguished from the non-deuterated parent drug by the detector. By adding a precise amount of this compound to a patient sample, researchers can accurately quantify the amount of Dasabuvir present, correcting for any variability or loss during sample processing. This has been fundamental in characterizing the population pharmacokinetics of Dasabuvir from large-scale Phase II and Phase III clinical trials, ensuring the data's precision and robustness. nih.govresearchgate.netresearchgate.net

Emerging Methodologies and Technologies for Deuterated Compound Research

The field of deuterated compound research is continuously evolving, driven by technological advancements in both synthesis and analysis. marketresearchcommunity.com These innovations are making deuterated compounds more accessible, cost-effective, and versatile for a wider range of scientific applications beyond pharmaceuticals, including electronics and materials science. marketresearchcommunity.comdatainsightsmarket.com

Key emerging methodologies include:

Novel Deuteration Techniques: Researchers are moving beyond traditional methods to develop more efficient and selective deuteration processes. Catalytic deuteration, for instance, offers a cost-effective and highly specific means of incorporating deuterium into molecules. wiseguyreports.com

Advanced Analytical Technologies: The demand for higher purity deuterated compounds is fueled by innovations in analytical instrumentation. marketresearchcommunity.com Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone for structural analysis, increasingly requires highly pure deuterated solvents to minimize signal interference. businessresearchinsights.comwiseguyreports.com Similarly, advancements in mass spectrometry are enabling more sensitive and accurate detection, which benefits from the use of deuterated internal standards. wiseguyreports.com

Improved Production Processes: Significant progress is being made in the fundamental production of deuterium and its incorporation into chemical reagents. Innovations in isotopic exchange reactions and cryo-distillation are improving the efficiency and sustainability of manufacturing, helping to lower the cost of these high-value materials. marketresearchcommunity.com

These technological strides are broadening the availability and application of deuterated compounds, solidifying their indispensable role in drug discovery, metabolic studies, and advanced material science. businessresearchinsights.commarketresearchcommunity.com

Prospective Research Avenues for Naphthyl-d6 Labeled Compounds in Systems Biology and Multi-Omics Approaches

The unique properties of stable isotope-labeled compounds, such as those containing the Naphthyl-d6 moiety, position them as powerful tools for future research in systems biology and multi-omics. These fields aim to provide a holistic understanding of biological systems by studying the complex interactions of genes, proteins, and metabolites.

Metabolomics: Naphthyl-d6 labeled compounds can serve as metabolic tracers. In the context of a drug like Dasabuvir, administering this compound would allow researchers to trace the metabolic fate of the naphthalene portion of the molecule with high precision using mass spectrometry. This can help elucidate novel or unexpected metabolic pathways and quantify the flux through different biotransformation routes, providing a deeper understanding of drug metabolism on a systemic level. businessresearchinsights.comwiseguyreports.com

Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics. While not a direct application for a labeled drug itself, the principles can be extended. For instance, understanding how a drug affects the turnover of key proteins (e.g., metabolizing enzymes like CYP2C8) can be crucial. Future studies could use stable isotope labeling of amino acids (SILAC) in cell culture in conjunction with treatment by a Naphthyl-d6 labeled drug to simultaneously quantify changes in protein expression and track drug metabolism, linking the drug's presence to its effect on the proteome.

Multi-Omics Integration: The true potential lies in integrating data from different "omics" platforms. A study could use this compound to perform detailed pharmacokinetic and metabolomic analysis while simultaneously conducting transcriptomic (RNA sequencing) and proteomic analyses on the same biological system. This would allow researchers to build comprehensive models that link drug exposure (pharmacokinetics) to changes in gene expression, protein levels, and metabolic output, offering unprecedented insight into a drug's mechanism of action and its system-wide effects.

The use of specifically labeled compounds like this compound provides a level of analytical clarity that is essential for the quantitative and dynamic measurements required by systems biology and multi-omics approaches.

Q & A

Q. What is the mechanism of action of Dasabuvir against hepatitis C virus (HCV)?

Dasabuvir is a non-nucleoside inhibitor targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), essential for viral replication. It binds to the palm domain of NS5B, disrupting conformational changes required for RNA synthesis. Studies show EC50 values of 7.7 nM (genotype 1a) and 1.8 nM (genotype 1b) in replicon assays, indicating potent inhibition . Methodologically, RdRp inhibition is validated via enzymatic assays measuring RNA synthesis suppression in vitro, coupled with molecular docking to identify binding interactions.

Q. What validated analytical methods are used to quantify Dasabuvir in stability studies?

Stability-indicating HPLC-DAD methods are employed, with regression analysis (mean ± SD) for Dasabuvir and its degradation products (e.g., alkaline degradation DP1 and DP2). Key parameters include:

- Linearity : R² > 0.999 over 10–200 µg/mL.

- Precision : Intra-day RSD < 2%.

- Accuracy : Recovery 98–102%. Validation follows ICH guidelines, with forced degradation under acidic/alkaline/oxidative conditions to confirm specificity .

Advanced Research Questions

Q. How do mutations in HCV NS5B RdRp influence Dasabuvir’s binding affinity and resistance?

Mutations (e.g., C316N, C445F, A553V) reduce Dasabuvir’s efficacy by altering key binding residues (Phe193, Asn291). Computational studies (molecular dynamics simulations, free energy calculations) reveal weakened hydrogen bonding and hydrophobic interactions. For example, C445F disrupts Phe193 stacking, decreasing binding affinity by ~30% compared to wild-type NS5B . Experimental validation involves site-directed mutagenesis followed by RdRp inhibition assays and structural analysis (X-ray crystallography).

Q. Can Dasabuvir be repurposed for non-HCV viral infections, such as EV-A71 or dengue virus (DENV)?

Preclinical studies suggest broad-spectrum potential:

- EV-A71 : Dasabuvir inhibits replication (EC50 = 2.1 µM) via RdRp suppression, validated by qPCR, TCID50, and Western blot. It also reduces pro-inflammatory cytokines (MCP-1, TNF-α) in THP-1 cells .

- DENV : Virtual screening identifies RdRp as a target, with plaque reduction assays showing ~50% inhibition at 1 µM. However, efficacy is lower than HCV, necessitating structural optimization for DENV-specific activity .

Q. What methodologies are used to assess Dasabuvir’s drug-drug interactions (DDIs) in combination therapies?

Physiologically based pharmacokinetic (PBPK) modeling predicts DDIs, such as the 3.89–4.67-fold increase in Dasabuvir exposure when co-administered with clopidogrel due to CYP2C8 inhibition. Clinical validation involves phase 1 trials measuring AUC and Cmax changes, supplemented by in vitro CYP450 inhibition assays . For combination regimens (e.g., with ombitasvir/paritaprevir/ritonavir), population pharmacokinetic models account for non-linear bioavailability and enzyme induction .

Q. How do metabolic pathways influence Dasabuvir’s pharmacokinetics and metabolite activity?

Dasabuvir undergoes phase 1 hydroxylation (CYP2C8) at symmetric naphthyl positions, forming a metabolite with reduced antiviral activity. Metabolite profiling uses UPLC-MS/MS with deuterated internal standards (e.g., D6-m1 metabolite). FAMEscore and MetScore predict sites of metabolism (SoMs), validated via in vitro microsomal assays . Key parameters include hepatic extraction ratio (0.65) and metabolite-to-parent AUC ratio (0.3), indicating moderate first-pass metabolism .

Methodological Considerations for Experimental Design

- Resistance Profiling : Combine NS5B sequencing from clinical isolates with in vitro resistance selection experiments (serial passage under suboptimal Dasabuvir concentrations) .

- Broad-Spectrum Screening : Use homology modeling of viral RdRps (e.g., EV-A71, DENV) to prioritize candidates for antiviral assays .

- DDI Risk Mitigation : Employ static (e.g., [I]/Ki ratio) and dynamic (PBPK) models to predict CYP-mediated interactions early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.